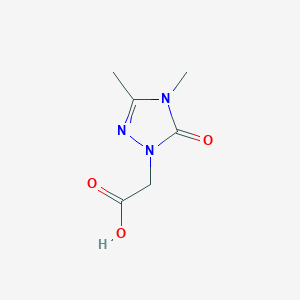

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Overview

Description

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Mechanism of Action

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect a broad range of biological activities, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.

Result of Action

Related compounds have been shown to have a broad range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole-5(4H)-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the triazole ring.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with similar chemical properties.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole derivative with comparable stability and reactivity.

2-(1H-1,2,3-Triazol-4-yl)acetic acid: A triazole derivative with a different substitution pattern.

Uniqueness

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing specialized applications in various fields.

Biological Activity

2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (CAS No. 1007349-08-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The compound demonstrated significant radical scavenging activity in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. For instance:

- In comparative studies, it exhibited a DPPH radical scavenging ability comparable to well-known antioxidants like ascorbic acid .

The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antioxidant properties .

Anticancer Properties

The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazole compounds often exhibit cytotoxic effects against various cancer cell lines. For example:

- In vitro studies revealed that certain analogs of triazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

A notable study reported that this compound derivatives were effective against breast cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing treatments for chronic inflammatory conditions such as arthritis and asthma.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Radical Scavenging : The presence of the triazole ring contributes to its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation by binding to their active sites.

- Gene Regulation : It might influence gene expression related to oxidative stress and inflammation through transcription factor modulation.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Antioxidant Activity : A recent publication evaluated the antioxidant capacity using both DPPH and reducing power assays. Results indicated a significant reduction in oxidative stress markers when treated with the compound compared to controls .

- Anticancer Efficacy : In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

- Anti-inflammatory Response : Research demonstrated that this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-4-7-9(3-5(10)11)6(12)8(4)2/h3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURXDKGHEOCVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.